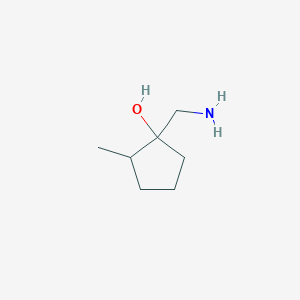

1-(Aminomethyl)-2-methylcyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZVMTNTIUIZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections in 1-(Aminomethyl)-2-methylcyclopentan-1-ol Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(aminomethyl)-2-methylcyclopentan-1-ol, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the key functionalities.

A primary disconnection can be made at the C-N bond of the aminomethyl group. This leads to a 1-hydroxy-2-methylcyclopentanemethanol precursor, which can be conceptually formed from a corresponding halide or tosylate via nucleophilic substitution with an azide (B81097) or phthalimide (B116566) (a Gabriel synthesis approach), followed by reduction. chemrxiv.org

Another key disconnection is at the C1-C(aminomethyl) bond, suggesting a nucleophilic addition of a one-carbon synthon, such as cyanide or a nitromethane (B149229) anion, to a 2-methylcyclopentanone (B130040) precursor. The resulting cyanohydrin or nitro-alcohol could then be reduced to the target amino alcohol.

Further disconnection of the cyclopentane (B165970) ring itself can be envisioned. A plausible retrosynthetic pathway involves breaking the C1-C2 and C5-C1 bonds, which could point towards a Michael addition-type cyclization of a linear precursor. For instance, an enolate derived from a keto-ester could react with an α,β-unsaturated acceptor.

These disconnections highlight the main challenges in the synthesis: the formation of the substituted cyclopentane ring, the introduction of the hydroxyl and aminomethyl groups at a quaternary center, and the control of the relative stereochemistry between the methyl group at C2 and the substituents at C1.

Conventional Synthetic Routes to 1-(Aminomethyl)-2-methylcyclopentan-1-ol

Conventional synthetic strategies rely on well-established organic reactions to build the molecular framework and install the necessary functional groups.

The construction of the 2-methylcyclopentane core is a critical step. Several classical methods can be employed:

Aldol (B89426) Condensation: An intramolecular aldol condensation of a 1,5-dicarbonyl compound is a common method for forming five-membered rings. researchgate.net For the target molecule, a suitably substituted hexane-2,6-dione derivative could be cyclized to form a 2-methylcyclopentenone, which can then be further functionalized.

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. For instance, the reaction of a donor-acceptor cyclopropane (B1198618) with an enolate can lead to substituted cyclopentanes. researchgate.net

Radical Cyclizations: Radical-mediated cyclizations of unsaturated precursors can also be effective. For example, the cyclization of a 6-halo-2-methylhex-1-ene derivative could yield the desired cyclopentane ring.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of cyclic compounds. organic-chemistry.org A diene precursor bearing the required methyl group could be cyclized using a ruthenium-based catalyst to form a cyclopentene (B43876) derivative. organic-chemistry.org

A summary of potential cyclopentane ring formation strategies is presented in the table below.

| Strategy | Precursor Type | Key Reagents/Conditions | Advantages | Potential Challenges |

| Intramolecular Aldol Condensation | 1,5-Dicarbonyl Compound | Base or Acid Catalyst | Readily available starting materials | Control of regioselectivity and side reactions |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane and Enolate | Lewis Acid | High stereocontrol | Availability of substituted cyclopropanes |

| Radical Cyclization | Unsaturated Halide | Radical Initiator (e.g., AIBN), Tin Hydride | Mild reaction conditions | Stereoselectivity can be challenging |

| Ring-Closing Metathesis | Diene | Ruthenium Catalyst (e.g., Grubbs' catalyst) | High functional group tolerance | Cost of catalyst, removal of metal impurities |

Once the 2-methylcyclopentane scaffold is in place, the hydroxyl and aminomethyl groups must be introduced. The strategy for this depends on the functionality present in the cyclized intermediate.

If the precursor is 2-methylcyclopentanone, the two functional groups can be introduced in a stepwise manner. The addition of a cyanide equivalent (e.g., trimethylsilyl (B98337) cyanide) to the ketone would yield a cyanohydrin. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride, would furnish the aminomethyl group. The hydroxyl group is inherently formed in the initial nucleophilic addition.

Alternatively, an α-aminonitrile can be synthesized from the ketone, followed by hydrolysis to an α-amino acid and subsequent reduction of the carboxylic acid to the alcohol.

Another approach involves the use of the Mitsunobu reaction to introduce an azide, which can then be reduced to the amine. libretexts.org

The introduction of these functional groups is summarized below:

| Method | Intermediate | Reagents for Introduction | Subsequent Steps |

| Cyanohydrin Formation | 2-Methylcyclopentanone | TMSCN, KCN/HCN | Reduction of nitrile (e.g., LiAlH4) to form aminomethyl group. |

| Strecker Synthesis | 2-Methylcyclopentanone | KCN, NH4Cl | Hydrolysis of aminonitrile to amino acid, followed by reduction. |

| Mitsunobu Reaction | A suitable alcohol precursor | DEAD, PPh3, HN3 | Reduction of the azide to the primary amine. |

Due to the presence of two reactive functional groups, the amine and the alcohol, protecting groups are often necessary to prevent unwanted side reactions during the synthesis. wikipedia.orgspringernature.com

Amine Protecting Groups: The primary amine is nucleophilic and can react with electrophiles. youtube.com Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O), it is stable to a wide range of conditions but can be removed with strong acids like trifluoroacetic acid (TFA). libretexts.org

Carbobenzyloxy (Cbz): Introduced using benzyl (B1604629) chloroformate, it is removed by hydrogenolysis. libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis. It is removed by treatment with a base such as piperidine. libretexts.org

Alcohol Protecting Groups: The hydroxyl group can be protected to prevent its acidic proton from interfering with basic reagents or to avoid its nucleophilic character. Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Such as trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). These are introduced using the corresponding silyl chlorides and are typically removed with fluoride (B91410) ion sources (e.g., TBAF) or acid. youtube.com

Esters: Acetyl (Ac) or benzoyl (Bz) groups can be used. highfine.com These are introduced using the corresponding acyl chlorides or anhydrides and are removed by basic hydrolysis. highfine.com

Benzyl (Bn) Ether: Introduced using benzyl bromide in the presence of a base, it is stable to many conditions and is removed by hydrogenolysis. libretexts.org

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Condition |

| Amine | Boc | Boc2O | Strong Acid (e.g., TFA) |

| Amine | Cbz | Benzyl Chloroformate | Hydrogenolysis |

| Alcohol | TBDMS | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) |

| Alcohol | Benzyl (Bn) | Benzyl Bromide, Base | Hydrogenolysis |

Advanced Synthetic Techniques for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

Modern synthetic methodologies can offer advantages in terms of efficiency, safety, and scalability.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comscispace.com In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. This technique offers several advantages over traditional batch synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. mdpi.com

Improved Safety: Hazardous reactions can be performed more safely on a small scale within the reactor, minimizing the accumulation of dangerous intermediates. scispace.com

Scalability: Scaling up a reaction in flow is often a matter of running the reactor for a longer period, rather than using larger and potentially more hazardous reaction vessels. scispace.com

Automation and Integration: Flow systems can be automated and individual reaction steps can be "telescoped" together without the need for intermediate isolation and purification. mdpi.com

The synthesis of aminocyclopentanols could be adapted to a continuous flow process. For example, the formation of a cyanohydrin from 2-methylcyclopentanone could be performed in one module of a flow reactor, and the output could be directly fed into a second module containing a reducing agent for the conversion of the nitrile to the amine. researchgate.netrsc.org The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process.

Information on the Chemical Compound “1-(Aminomethyl)-2-methylcyclopentan-1-ol” Remains Undisclosed in Publicly Available Research

Despite a thorough review of scientific literature and chemical databases, specific details regarding the synthetic and purification methodologies for the chemical compound 1-(Aminomethyl)-2-methylcyclopentan-1-ol are not publicly available. The requested focus on its chemoenzymatic synthesis, biocatalysis, and specific purification and isolation techniques did not yield any dedicated research findings or data.

Similarly, information regarding the purification and isolation of 1-(Aminomethyl)-2-methylcyclopentan-1-ol is not described in detail. General techniques for the purification of amino alcohols often include methods such as distillation, recrystallization, and various forms of chromatography. For chiral compounds, specific methods like chiral chromatography or resolution via diastereomeric salt formation are common. However, the application of these techniques, including specific solvents, stationary phases, or resolving agents for 1-(Aminomethyl)-2-methylcyclopentan-1-ol, has not been documented in the available scientific literature.

The absence of this specific information prevents the creation of a detailed article on the requested topics of chemoenzymatic synthesis, biocatalysis, and purification methodologies strictly for 1-(Aminomethyl)-2-methylcyclopentan-1-ol.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Chemical Transformations Involving the Hydroxyl Group in 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The hydroxyl group in 1-(aminomethyl)-2-methylcyclopentan-1-ol is tertiary, meaning the carbon atom bonded to the -OH group is also bonded to three other carbon atoms (the C1 and C2 of the cyclopentane (B165970) ring and the aminomethyl carbon). This structural feature significantly influences its reactivity, particularly in oxidation, esterification, and etherification reactions.

Oxidation Reactions of the Hydroxyl Group

Tertiary alcohols are characteristically resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol does not have a hydrogen atom attached. The presence of this hydrogen is a prerequisite for typical oxidation mechanisms that form a carbon-oxygen double bond.

Consequently, treatment of 1-(aminomethyl)-2-methylcyclopentan-1-ol with common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under mild or neutral conditions is not expected to result in the oxidation of the hydroxyl group. Under harsh, forcing conditions (e.g., strong acid and heat), tertiary alcohols may undergo degradation through the cleavage of carbon-carbon bonds, leading to a mixture of smaller molecules rather than a simple oxidation product.

| Oxidizing Agent | Expected Outcome for 1-(Aminomethyl)-2-methylcyclopentan-1-ol | Typical Conditions |

| Potassium Permanganate (KMnO₄) | No reaction at the hydroxyl group under mild conditions. | Neutral or slightly alkaline |

| Chromic Acid (H₂CrO₄) | No reaction at the hydroxyl group under mild conditions. | Acidic |

| Pyridinium Chlorochromate (PCC) | No reaction at the hydroxyl group. | Anhydrous CH₂Cl₂ |

| Strong Acid & Heat | C-C bond cleavage and molecular fragmentation. | High temperature |

Esterification and Etherification Pathways of the Hydroxyl Group

Esterification: The formation of an ester from 1-(aminomethyl)-2-methylcyclopentan-1-ol and a carboxylic acid (Fischer esterification) is generally inefficient. The tertiary nature of the alcohol leads to significant steric hindrance around the hydroxyl group, impeding the nucleophilic attack on the protonated carboxylic acid. More reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are typically required for the esterification of tertiary alcohols. The reaction proceeds via nucleophilic acyl substitution where the tertiary alcohol attacks the electrophilic carbonyl carbon of the acyl halide or anhydride. A non-nucleophilic base, such as pyridine (B92270), is often used to catalyze the reaction and neutralize the acidic byproduct (e.g., HCl).

Etherification: The Williamson ether synthesis, a common method for preparing ethers, is not effective for tertiary alcohols like 1-(aminomethyl)-2-methylcyclopentan-1-ol. This is because the reaction requires the alkoxide of the alcohol to act as a nucleophile and attack an alkyl halide. However, the sterically hindered tertiary alkoxide is more likely to act as a base, leading to an elimination reaction with the alkyl halide rather than the desired substitution. An alternative pathway for ether synthesis involves the acid-catalyzed reaction of the alcohol with another alcohol, though this can lead to a mixture of products and is subject to competing elimination reactions.

Chemical Transformations Involving the Aminomethyl Group of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The aminomethyl group (-CH₂NH₂) contains a primary amine, which is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functional group readily participates in a variety of chemical transformations.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group of 1-(aminomethyl)-2-methylcyclopentan-1-ol can act as a nucleophile and react with electrophiles such as alkyl halides. This reaction, known as N-alkylation, proceeds via a nucleophilic substitution (typically SN2) mechanism. The nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This initial reaction forms a secondary amine. The resulting secondary amine can be further alkylated to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.

| Reagent (Electrophile) | Product Type | General Conditions |

| Alkyl Halide (e.g., CH₃I) | Secondary Amine | Polar aprotic solvent |

| Dicarbonyl Compound | Imine | Mild acid or base catalyst |

Amide Bond Formation and Related Derivatizations

One of the most important reactions of primary amines is the formation of amides. The aminomethyl group of 1-(aminomethyl)-2-methylcyclopentan-1-ol reacts with carboxylic acids and their derivatives to form a stable amide linkage.

The reaction with a carboxylic acid typically requires a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or high temperatures to drive off water. A more common and efficient laboratory method involves the reaction of the amine with more reactive acylating agents like acyl chlorides or acid anhydrides. The mechanism is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a byproduct.

| Acylating Agent | Product | Byproduct |

| Carboxylic Acid (+ heat) | Amide | Water |

| Acyl Chloride | Amide | HCl |

| Acid Anhydride | Amide | Carboxylic Acid |

Quaternization Reactions of the Aminomethyl Group

Quaternization is the process of converting the primary amine into a quaternary ammonium salt through exhaustive alkylation. This is typically achieved by reacting 1-(aminomethyl)-2-methylcyclopentan-1-ol with an excess of a methylating agent, such as methyl iodide (CH₃I), often in the presence of a mild base like potassium carbonate (K₂CO₃) to neutralize the HI produced during the reaction. The reaction proceeds in a stepwise manner, forming the secondary amine, then the tertiary amine, and finally the positively charged quaternary ammonium salt. These salts are often used as phase-transfer catalysts or in applications where a cationic functional group is desired.

Cyclopentane Ring Reactivity and Skeletal Transformations

The reactivity of the cyclopentane ring in 1-(Aminomethyl)-2-methylcyclopentan-1-ol is influenced by the presence of the hydroxyl and aminomethyl substituents. These groups can direct or participate in reactions involving the carbocyclic skeleton.

Ring Expansion and Contraction Methodologies

While specific examples for 1-(Aminomethyl)-2-methylcyclopentan-1-ol are not documented, analogous structures undergo ring expansion and contraction reactions. For instance, the Tiffeneau-Demjanov rearrangement is a common method for the one-carbon ring expansion of 1-aminomethyl cycloalkanols. In this reaction, diazotization of the primary amine with nitrous acid would generate an unstable diazonium salt. Subsequent loss of nitrogen gas would lead to the formation of a primary carbocation, which could then trigger a rearrangement through migration of a carbon atom from the cyclopentane ring, ultimately yielding a substituted cyclohexanone (B45756) after tautomerization. The regioselectivity of this rearrangement would be influenced by the methyl group at the C2 position.

Ring contraction methodologies are less commonly observed for this type of structure.

Electrophilic and Nucleophilic Functionalization of the Cyclopentane Skeleton

Direct electrophilic or nucleophilic functionalization of the cyclopentane skeleton of 1-(Aminomethyl)-2-methylcyclopentan-1-ol is challenging due to the unactivated nature of the C-H bonds. Reactions would likely proceed via the existing functional groups. For instance, conversion of the alcohol to a good leaving group could facilitate elimination reactions to form an alkene, which could then undergo electrophilic addition.

Nucleophilic attack on the cyclopentane ring itself is unlikely unless adjacent to a carbonyl group, which is not present in the parent molecule.

Acid-Base Properties and Protonation Equilibria of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The acid-base properties of 1-(Aminomethyl)-2-methylcyclopentan-1-ol are determined by the basicity of the primary amino group and the acidity of the tertiary hydroxyl group.

The primary amine is expected to be the more basic site. The pKa of the conjugate acid (R-CH₂NH₃⁺) would likely fall in the range of 9-10, typical for primary amines. The lone pair of electrons on the nitrogen atom can readily accept a proton.

The tertiary alcohol is a very weak acid, with an estimated pKa likely in the range of 17-18. It would require a very strong base to be deprotonated.

Therefore, in aqueous solution under typical pH conditions, the amino group will exist in its protonated form (ammonium ion), while the hydroxyl group will remain uncharged. The protonation equilibrium is heavily dependent on the pH of the solution.

Table of Predicted Acid-Base Properties

| Functional Group | Property | Predicted pKa | Predominant Species at pH 7 |

| Amino Group | Basic | 9-10 (for conjugate acid) | R-CH₂NH₃⁺ |

| Hydroxyl Group | Acidic | 17-18 | R-OH |

Stereochemical Investigations of 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Chiral Centers and Potential Stereoisomerism in 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The structure of 1-(aminomethyl)-2-methylcyclopentan-1-ol contains two chiral centers, which are carbon atoms bonded to four different substituents. libretexts.orglibretexts.org These are:

C1: This carbon is attached to a hydroxyl group (-OH), an aminomethyl group (-CH2NH2), the C2 and C5 atoms of the cyclopentane (B165970) ring.

C2: This carbon is bonded to a methyl group (-CH3), a hydrogen atom, and the C1 and C3 atoms of the ring.

The presence of two distinct chiral centers means that the molecule can exist as 2^n stereoisomers, where n is the number of chiral centers. khanacademy.org Therefore, there are 2^2 = 4 possible stereoisomers for 1-(aminomethyl)-2-methylcyclopentan-1-ol. These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). youtube.com The pairs are diastereomers of each other (stereoisomers that are not mirror images). msu.edu

The four stereoisomers are designated by their absolute configurations (R/S) at each chiral center:

(1R,2R)-1-(aminomethyl)-2-methylcyclopentan-1-ol

(1S,2S)-1-(aminomethyl)-2-methylcyclopentan-1-ol

(1R,2S)-1-(aminomethyl)-2-methylcyclopentan-1-ol

(1S,2R)-1-(aminomethyl)-2-methylcyclopentan-1-ol

The (1R,2R) and (1S,2S) isomers form one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers form the other. The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

|---|---|---|---|

| (1R,2R) | R | R | Enantiomers |

| (1S,2S) | S | S | |

| (1R,2S) | R | S | Enantiomers |

| (1S,2R) | S | R |

Diastereoselective and Enantioselective Synthesis Strategies for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

Controlling the stereochemical outcome during the synthesis of 1-(aminomethyl)-2-methylcyclopentan-1-ol is crucial for isolating specific stereoisomers. This is achieved through diastereoselective and enantioselective strategies. core.ac.uk

Diastereoselective Synthesis: These methods aim to selectively form one diastereomer over another. rsc.org For vicinal amino alcohols, synthesis often starts from a pre-existing carbon skeleton, such as an alkene. diva-portal.org The choice of reagents and reaction conditions can favor the formation of either the syn or anti product, where the hydroxyl and aminomethyl groups are on the same or opposite sides of the ring, respectively. For instance, nucleophilic additions to imines can yield amino alcohols with high diastereoselectivity, and the choice of enolate can determine whether the syn or anti isomer is the major product. diva-portal.org

Enantioselective Synthesis: These strategies are designed to produce an excess of one enantiomer over the other. mdpi-res.com A common approach is asymmetric transfer hydrogenation, where a prochiral ketone is reduced using a chiral catalyst, often a metal complex with a chiral ligand. acs.orgdiva-portal.org For example, β-amino ketones can be converted to their corresponding γ-amino alcohols in a highly diastereoselective manner using different catalyst systems; Ir-catalyzed transfer hydrogenation can yield anti-products, while Rh-catalyzed hydrogenation can produce syn-products. rsc.org Another powerful method is the Sharpless asymmetric aminohydroxylation of alkenes, which can directly introduce both the amino and hydroxyl groups in a stereocontrolled fashion, although it can sometimes face challenges with regioselectivity. diva-portal.org

| Strategy | Description | Key Methodologies | Typical Outcome |

|---|---|---|---|

| Diastereoselective | Preferential formation of one diastereomer (e.g., cis vs. trans). | Substrate-controlled reactions, nucleophilic additions to imines. diva-portal.orgdiva-portal.org | High diastereomeric ratio (d.r.). |

| Enantioselective | Preferential formation of one enantiomer. | Asymmetric transfer hydrogenation, Sharpless asymmetric aminohydroxylation. diva-portal.orgacs.org | High enantiomeric excess (e.e.). |

Conformational Analysis of the Cyclopentane Ring in 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The cyclopentane ring is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. libretexts.orgdalalinstitute.com The two most common low-energy conformations are the "envelope" and the "half-chair". libretexts.orgscribd.com In the envelope form, four carbon atoms are coplanar, with the fifth atom out of the plane. In the half-chair form, three atoms are coplanar, with one above and one below the plane. The energy barrier between these conformations is low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation. dalalinstitute.com

The presence of bulky substituents, such as the aminomethyl, hydroxyl, and methyl groups in 1-(aminomethyl)-2-methylcyclopentan-1-ol, significantly influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions. Generally, equatorial or pseudo-equatorial positions are favored over axial or pseudo-axial positions to reduce steric hindrance. dalalinstitute.com The specific preferred conformation will depend on the relative stereochemistry (cis or trans) of the substituents, as this dictates the potential for intramolecular hydrogen bonding and steric clashes. For example, a cis arrangement of the hydroxyl and aminomethyl groups might be stabilized by an intramolecular hydrogen bond, which could favor a specific puckered conformation.

Influence of Stereochemistry on the Reactivity and Selectivity of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The stereochemistry of 1-(aminomethyl)-2-methylcyclopentan-1-ol profoundly affects its reactivity and the selectivity of its reactions. The spatial orientation of the hydroxyl, aminomethyl, and methyl groups creates a unique three-dimensional environment that governs how the molecule approaches and interacts with other reagents.

Reactivity: One diastereomer may react at a different rate than another due to steric hindrance. For example, if a bulky reagent needs to approach one of the functional groups, the reaction rate may be slower for the stereoisomer where the other substituents crowd the reaction site. Intramolecular hydrogen bonding, possible between the hydroxyl and amino groups in certain stereoisomers, can also alter the nucleophilicity or acidity of these groups, thereby affecting reactivity.

Selectivity: When 1-(aminomethyl)-2-methylcyclopentan-1-ol is used as a chiral ligand or auxiliary in a chemical reaction, its stereochemistry can direct the formation of a specific stereoisomer of the product. nih.gov The fixed spatial relationship between the coordinating hydroxyl and amino groups can create a well-defined chiral pocket around a metal center, leading to high levels of enantioselectivity or diastereoselectivity in the catalyzed reaction. The relative cis or trans arrangement of the substituents will lead to different transition state geometries, resulting in different product stereoisomers.

Resolution Techniques for Enantiomers of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) requires the introduction of a chiral element. encyclopedia.pubmdpi.com

Common resolution techniques for amino alcohols include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. utwente.nl Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amino alcohol.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Lipases, for example, can be used to selectively acylate one enantiomer of a racemic amino alcohol, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino alcohol can then be easily separated by standard techniques like chromatography. nih.gov

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). nih.govresearchgate.net The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP. This differential interaction leads to different retention times, allowing for their separation. mdpi.com Acetylated β-cyclodextrin is one example of a CSP used for separating chiral amines and amino alcohols. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Can be cost-effective for large-scale separations. | Requires suitable crystalline salts; can be labor-intensive. |

| Enzymatic Resolution | Enzyme selectively reacts with one enantiomer. nih.gov | High selectivity; mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High separation efficiency; applicable to small quantities. | Can be expensive for large-scale production. |

Derivatization and Advanced Functionalization Strategies for 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Synthesis of Amine Derivatives of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The primary amine group in 1-(aminomethyl)-2-methylcyclopentan-1-ol is a key site for derivatization, allowing for the formation of a variety of substituted amines and the synthesis of nitrogen-containing heterocycles.

The nucleophilic character of the primary amine facilitates reactions with various electrophiles to yield N-substituted derivatives. Common strategies include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with a single equivalent of an alkyl halide under basic conditions would favor the formation of the secondary amine.

N-Acylation: Acyl groups can be readily introduced by reacting the amine with acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). This method is highly efficient for producing a wide range of amide derivatives.

Reductive Amination: A versatile method for creating substituted amines involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

A representative scheme for the formation of substituted amines is shown below:

Reaction of 1-(Aminomethyl)-2-methylcyclopentan-1-ol with an electrophile (R-X, where X is a leaving group) can lead to the formation of a secondary amine.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Aldehyde/Ketone + Reducing Agent | Acetone + NaBH₄ | Secondary Amine |

The presence of both an amine and a hydroxyl group in a 1,3-relationship within the aminomethyl fragment of the molecule provides a valuable precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidines.

Oxazolidines can be synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. wikipedia.org In the case of 1-(aminomethyl)-2-methylcyclopentan-1-ol, the aminomethyl and hydroxyl groups can react with a carbonyl compound to form a heterocyclic ring. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization and dehydration. The choice of the aldehyde or ketone determines the substitution pattern on the resulting oxazolidine (B1195125) ring.

For example, reaction with formaldehyde (B43269) would yield an unsubstituted oxazolidine at the 2-position, while reaction with other aldehydes or ketones would introduce alkyl or aryl substituents. These heterocyclic derivatives are of interest in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.gov

| Carbonyl Compound | Resulting Heterocycle |

| Formaldehyde | Oxazolidine |

| Acetone | 2,2-Dimethyloxazolidine |

| Benzaldehyde | 2-Phenyloxazolidine |

Synthesis of Hydroxyl Derivatives of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

The tertiary hydroxyl group of 1-(aminomethyl)-2-methylcyclopentan-1-ol can also be a target for derivatization, although its reactivity is generally lower than that of the primary amine. Selective functionalization of the hydroxyl group often requires the prior protection of the more nucleophilic amine group.

Once the amine is protected (e.g., as a carbamate (B1207046) or an amide), the hydroxyl group can undergo alkylation or acylation.

Alkylation: The formation of ethers can be achieved by treating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with an alkyl halide in a Williamson ether synthesis.

Acylation: Ester derivatives can be synthesized by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base. This reaction is analogous to the N-acylation of the amine but targets the hydroxyl group.

The synthesis of ethers and esters from alcohols is a fundamental transformation in organic chemistry. nih.gov The choice of reaction conditions is crucial to ensure selectivity for the hydroxyl group over the amine. As mentioned, protecting the amine is a common strategy.

| Functionalization | Reagent | Product Type |

| Ether Formation | 1. NaH, 2. CH₃I | Methyl Ether |

| Ester Formation | Acetyl Chloride, Pyridine | Acetate (B1210297) Ester |

Dual Functionalization Strategies Targeting Both Amine and Hydroxyl Groups

Strategies that involve the modification of both the amine and hydroxyl groups can lead to a diverse range of complex molecules. These strategies can be either sequential or, in some cases, simultaneous.

A common approach is the sequential protection and derivatization of one functional group, followed by the derivatization of the other. For instance, the amine could first be protected, followed by functionalization of the hydroxyl group, and then deprotection of the amine to allow for its subsequent modification.

Alternatively, reagents that can react with both functional groups can be employed. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate, incorporating both the nitrogen and oxygen atoms into a new heterocyclic ring. Similarly, reaction with isocyanates could potentially lead to the formation of both a urea (B33335) (from the amine) and a carbamate (from the alcohol), depending on the reactivity and stoichiometry.

The development of dual functionalization strategies allows for the creation of intricate molecular scaffolds based on the 1-(aminomethyl)-2-methylcyclopentan-1-ol core, expanding its utility in various fields of chemical research.

Advanced Analytical Spectroscopic and Chromatographic Characterization of 1 Aminomethyl 2 Methylcyclopentan 1 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. Through the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete picture of the molecular framework, including constitution and relative stereochemistry, can be assembled. While specific experimental data for 1-(aminomethyl)-2-methylcyclopentan-1-ol is not widely published, its spectral characteristics can be reliably predicted based on data from close structural analogues such as 1-methylcyclopentanol (B105226) and methylcyclopentane. nih.govchemicalbook.com

The ¹H NMR spectrum of 1-(aminomethyl)-2-methylcyclopentan-1-ol is expected to display distinct signals corresponding to each unique proton environment. The cyclopentane (B165970) ring protons would appear as a series of complex, overlapping multiplets in the aliphatic region (approximately 1.2-2.0 ppm). The proton on the carbon bearing the methyl group (C2-H) would likely be a multiplet further downfield due to the influence of the adjacent methyl group. The aminomethyl (-CH₂NH₂) protons are anticipated to appear as a singlet or an AB quartet around 2.5-3.0 ppm. The methyl group (-CH₃) protons would present as a doublet, coupling to the C2 proton, in the upfield region (approx. 0.9-1.1 ppm). The hydroxyl (-OH) and amine (-NH₂) protons would typically be observed as broad singlets that are exchangeable with D₂O.

The ¹³C NMR spectrum provides information on the carbon skeleton. A total of seven distinct carbon signals are predicted. The quaternary carbon (C1), bonded to both the hydroxyl and aminomethyl groups, would be significantly deshielded (70-80 ppm). The carbon bearing the methyl group (C2) would appear around 35-45 ppm. The remaining three methylene (B1212753) carbons of the cyclopentane ring would resonate in the 20-40 ppm range. The aminomethyl carbon is expected around 45-55 ppm, while the methyl carbon signal would be found in the upfield region (15-20 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-OH | broad singlet (~1.5-3.0) | - |

| C1 | - | 70-80 |

| C1-CH₂-NH₂ | ~2.5-3.0 | 45-55 |

| C1-CH₂-NH₂ | broad singlet (~1.0-2.5) | - |

| C2-H | multiplet (~1.8-2.2) | 35-45 |

| C2-CH₃ | doublet (~0.9-1.1) | 15-20 |

Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity proposed by 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(aminomethyl)-2-methylcyclopentan-1-ol, a key correlation would be observed between the methyl doublet and the C2-H proton, confirming their adjacency. Further correlations would trace the connectivity around the cyclopentane ring, showing couplings between the C2-H and its neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively assign each carbon signal by correlating it with its corresponding proton signal(s) identified in the ¹H NMR spectrum (e.g., linking the methyl doublet at ~1.0 ppm to the carbon signal at ~15-20 ppm).

From the methyl protons (-CH₃) to the C2 carbon and the quaternary C1 carbon.

From the aminomethyl protons (-CH₂NH₂) to the quaternary C1 carbon.

From the C2 proton to the C1 carbon and adjacent ring carbons.

Predicted Key 2D NMR Correlations for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| 2D NMR Experiment | Correlating Protons | Correlating Atom(s) |

|---|---|---|

| COSY | C2-H | C2-CH₃, adjacent ring -CH₂ |

| C2-CH ₃ | C2-H | |

| HSQC | C2-CH ₃ | C2-C H₃ |

| C1-CH ₂-NH₂ | C1-C H₂-NH₂ | |

| HMBC | C2-CH ₃ | C 2, C 1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of 1-(aminomethyl)-2-methylcyclopentan-1-ol would be characterized by several key absorption bands. The presence of the hydroxyl group (-OH) would be confirmed by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The primary amine (-NH₂) group would exhibit a medium-intensity, two-pronged peak (symmetric and asymmetric stretching) in a similar region, 3300-3500 cm⁻¹, which may overlap with the -OH band. The aliphatic C-H stretching vibrations of the cyclopentane ring and methyl groups would appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org An N-H bending vibration is also expected around 1590-1650 cm⁻¹.

Characteristic IR Absorption Bands for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two peaks) |

| Alkane (-CH, -CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula for 1-(aminomethyl)-2-methylcyclopentan-1-ol is C₇H₁₅NO, corresponding to a monoisotopic mass of approximately 129.115 Da.

Upon electron ionization (EI), the molecular ion (M⁺•) at m/z 129 would be formed. This ion is energetically unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: This is a dominant pathway. Cleavage of the C1-C(CH₂NH₂) bond can lead to the loss of an aminomethyl radical (•CH₂NH₂, 30 Da), resulting in a fragment ion at m/z 99. Alternatively, cleavage adjacent to the nitrogen can produce a stable iminium ion [CH₂=NH₂]⁺ at m/z 30, which is often the base peak for primary amines.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would produce an ion at m/z 111. youtube.com

Ring Cleavage: The cyclopentane ring can fragment, often through the loss of an ethene molecule (C₂H₄, 28 Da), a common pattern for cyclopentyl systems. docbrown.info

Predicted Mass Spectrometry Fragments for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - CH₃]⁺ | Loss of methyl radical |

| 111 | [M - H₂O]⁺• | Dehydration |

| 99 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of aminomethyl radical |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating its various isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like 1-(aminomethyl)-2-methylcyclopentan-1-ol. mdpi.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. This allows for both the separation of components in a mixture and their individual identification.

The structure of 1-(aminomethyl)-2-methylcyclopentan-1-ol contains two chiral centers (at C1 and C2), which means it can exist as four distinct stereoisomers (two pairs of enantiomers). Standard achiral GC columns can potentially separate the diastereomeric pairs but cannot resolve the enantiomers. For the complete separation of all four stereoisomers, a specialized chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is required. gcms.cz This is critical for stereoselective synthesis and analysis. The GC-MS method would be optimized by selecting the appropriate column, temperature program, and carrier gas flow rate to achieve baseline separation of the target compound from any starting materials, byproducts, or isomeric impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the identification, quantification, and characterization of chemical compounds. In the analysis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol and its analogues, LC-MS provides critical information on molecular weight, purity, and degradation products. The technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the efficient separation of the target compound from impurities and starting materials.

Following separation, the eluent is introduced into the mass spectrometer source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules like amino alcohols. In positive ion mode, the analyte is protonated to generate the pseudomolecular ion [M+H]⁺. For 1-(Aminomethyl)-2-methylcyclopentan-1-ol (molecular formula C₇H₁₅NO), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 130.22. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) can elucidate structural features of the molecule. Forced degradation studies, where the compound is exposed to stress conditions like heat, light, and humidity, can be monitored by LC-MS to identify and characterize any resulting degradation products.

Table 1: Illustrative LC-MS Parameters for the Analysis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Sampling Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Scan Range (m/z) | 50 - 500 |

| Expected Ion [M+H]⁺ | ~130.22 m/z |

Chiral Chromatography for Enantiomeric Purity Assessmentgcms.cz

The molecule 1-(Aminomethyl)-2-methylcyclopentan-1-ol possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Since enantiomers often exhibit different biological activities and pharmacological effects, assessing the enantiomeric purity is critical, particularly in pharmaceutical development. americanpharmaceuticalreview.com Chiral chromatography is the definitive method for separating and quantifying enantiomers. gcms.cz

High-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP) is the most common approach for this purpose. mdpi.com CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to different retention times and thus, separation. americanpharmaceuticalreview.comnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. mdpi.com

The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase. For amino alcohols, basic additives like diethylamine (B46881) (DEA) are often added to the mobile phase to improve peak shape and prevent the analytes from tailing or being irreversibly retained on the stationary phase. mdpi.com The separated enantiomers are detected by a UV detector or, for higher sensitivity and confirmation, a mass spectrometer. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Cellulose-based, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. For a chiral molecule like 1-(Aminomethyl)-2-methylcyclopentan-1-ol, this method can provide the absolute configuration of the stereocenters, as well as precise information on bond lengths, bond angles, and torsional angles. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions are determined.

For amino alcohols, X-ray crystallography is particularly useful for characterizing the conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the spatial arrangement of the aminomethyl and hydroxyl substituents. nih.gov Furthermore, it reveals the details of intermolecular interactions in the crystal packing, such as hydrogen bonds involving the amine and hydroxyl groups, which are crucial for understanding the physical properties of the solid material. researchgate.net The structural data obtained serves as a definitive reference for confirming the stereochemical outcome of a synthesis. nih.gov

Table 3: Hypothetical Crystallographic Data for 1-(Aminomethyl)-2-methylcyclopentan-1-ol

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 13.2 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume (V) | 764 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.12 g/cm³ |

| Key Bond Lengths | C-C (ring): ~1.54 Å |

| C-O: ~1.43 Å | |

| C-N: ~1.47 Å |

| Key Hydrogen Bonds | O-H···N, N-H···O |

Computational Chemistry and Theoretical Investigations of 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of 1-(Aminomethyl)-2-methylcyclopentan-1-ol. These calculations solve approximations of the Schrödinger equation for the molecule, providing information about molecular orbitals, charge distribution, and energetic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 1-(Aminomethyl)-2-methylcyclopentan-1-ol, the HOMO is expected to be localized around the nitrogen atom of the aminomethyl group and the oxygen atom of the hydroxyl group, due to the presence of lone pair electrons. These regions would be the primary sites for electrophilic attack. The LUMO, conversely, would be distributed across the molecule, representing regions susceptible to nucleophilic attack. Analysis of the FMOs helps in understanding how the molecule interacts with other reactants. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Description | Predicted Value for 1-(Aminomethyl)-2-methylcyclopentan-1-ol |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher values indicate stronger nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower values indicate stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity. |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Quantum chemical calculations are instrumental in modeling reaction pathways and characterizing transition states. By mapping the potential energy surface of a reaction involving 1-(Aminomethyl)-2-methylcyclopentan-1-ol, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy point along the reaction coordinate.

For instance, in a potential oxidation reaction of the hydroxyl group or an N-acylation of the amino group, computational methods can elucidate the step-by-step mechanism. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of 1-(Aminomethyl)-2-methylcyclopentan-1-ol and its interactions with its environment, such as solvent molecules. nih.govu-tokyo.ac.jp

The cyclopentane (B165970) ring in the molecule is not planar and can adopt various conformations, such as envelope and half-chair forms. The presence and relative orientation of the aminomethyl and methyl substituents influence the preferred conformation and the rotational freedom around single bonds. MD simulations can track the transitions between different conformational states and determine their relative populations, providing a dynamic picture of the molecule's flexibility. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups of the molecule and surrounding water molecules, which is critical for understanding its solubility and behavior in aqueous solutions.

Molecular Docking and Molecular Modeling Studies of 1-(Aminomethyl)-2-methylcyclopentan-1-ol in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a ligand, such as 1-(Aminomethyl)-2-methylcyclopentan-1-ol, might interact with the active site of a biological target like an enzyme or receptor. nih.gov

In a typical docking study, the structure of 1-(Aminomethyl)-2-methylcyclopentan-1-ol would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. mdpi.com The results can identify key amino acid residues involved in the interaction and predict the binding affinity. mdpi.com This information is invaluable for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives.

Table 2: Example of Molecular Docking Results

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding energy between the ligand and the target. More negative values indicate stronger binding. |

| Interacting Residues | Specific amino acids in the target's active site that form bonds or interactions with the ligand. |

| Hydrogen Bonds | Number and location of hydrogen bonds formed between the ligand and the target. |

| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. |

Note: This table represents typical data obtained from a molecular docking simulation.

Prediction of Spectroscopic Properties using Theoretical Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For 1-(Aminomethyl)-2-methylcyclopentan-1-ol, theoretical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific absorption bands to the corresponding vibrational modes, such as the O-H and N-H stretching of the hydroxyl and amino groups, respectively. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to confirm the molecular structure and stereochemistry. These theoretical predictions are a valuable tool for structural elucidation and characterization. nih.gov

In Silico Design of Novel Derivatives based on 1-(Aminomethyl)-2-methylcyclopentan-1-ol

In silico (computer-based) design is a modern approach to developing new molecules with desired properties. Using 1-(Aminomethyl)-2-methylcyclopentan-1-ol as a scaffold, novel derivatives can be designed and evaluated computationally before any synthetic work is undertaken. mdpi.com This process, often part of a rational drug design strategy, can save significant time and resources. mdpi.com

The design process might involve modifying the existing functional groups or adding new ones to enhance a specific property, such as binding affinity to a biological target or improving pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). mdpi.com For example, derivatives could be designed by substituting the hydrogen atoms on the amino group or the cyclopentane ring. Each new derivative can then be subjected to the computational analyses described above—quantum chemical calculations, MD simulations, and molecular docking—to predict its properties and prioritize the most promising candidates for synthesis and experimental testing.

1 Aminomethyl 2 Methylcyclopentan 1 Ol As a Key Building Block in Synthetic Chemistry

Utilization in the Construction of Complex Organic Molecules

The rigid cyclopentane (B165970) core combined with the versatile amino and hydroxyl functional groups suggests that 1-(Aminomethyl)-2-methylcyclopentan-1-ol could serve as a valuable scaffold for the synthesis of complex organic molecules. The cyclopentane ring is a common structural motif in a wide array of bioactive natural products and pharmaceutical agents. The presence of both a nucleophilic amine and a hydroxyl group allows for a variety of chemical transformations, making it a versatile starting material.

For instance, the amino and hydroxyl groups can be selectively protected and derivatized to introduce further complexity. The amine can undergo acylation, alkylation, or be converted into other functional groups, while the hydroxyl group can be etherified, esterified, or oxidized. This dual functionality allows for the stepwise construction of more elaborate molecular architectures.

The stereochemistry of 1-(Aminomethyl)-2-methylcyclopentan-1-ol is a crucial feature. Enantiomerically pure forms of such building blocks are highly sought after for the synthesis of chiral drugs and natural products, where biological activity is often dependent on a specific stereoisomer. The defined spatial arrangement of the aminomethyl and hydroxyl groups on the cyclopentane ring can be used to control the stereochemical outcome of subsequent reactions.

Table 1: Potential Applications of Cyclopentane Scaffolds in Complex Molecule Synthesis

| Application Area | Example of Molecular Target | Role of Cyclopentane Moiety |

| Prostaglandins | PGE2, PGF2α | Core structural framework |

| Carbocyclic Nucleosides | Carbovir, Abacavir | Sugar mimic |

| Terpenoids | Camphor, Cedrol | Rigid polycyclic core |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Chiral 1,2-amino alcohols are a well-established and privileged class of ligands in asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of metal centers is fundamental to their catalytic activity. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal, creating a chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations.

Given its structure, 1-(Aminomethyl)-2-methylcyclopentan-1-ol is a prime candidate for development into a chiral ligand. The cyclopentane backbone provides a rigid scaffold that can effectively translate the chiral information from its stereocenters to the catalytic site. The methyl group on the cyclopentane ring can further influence the steric environment around the metal center, potentially leading to enhanced enantioselectivity compared to its non-methylated counterpart.

Derivatives of 1-(Aminomethyl)-2-methylcyclopentan-1-ol could be synthesized to fine-tune the steric and electronic properties of the resulting ligands. For example, modification of the amino group with bulky substituents can create a more hindered and selective catalytic pocket. Such ligands could find applications in a variety of metal-catalyzed reactions, including:

Asymmetric hydrogenation

Asymmetric alkylation

Asymmetric aldol (B89426) reactions

Asymmetric Diels-Alder reactions

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and cyclopentane-based amino alcohols represent a promising and underexplored area for ligand design.

Development of Novel Chemical Scaffolds and Frameworks

The unique three-dimensional structure of 1-(Aminomethyl)-2-methylcyclopentan-1-ol makes it an attractive starting point for the development of novel chemical scaffolds. By systematically modifying its functional groups and ring system, a diverse library of compounds with distinct structural features can be generated. These new scaffolds can be valuable in medicinal chemistry for the discovery of new drug candidates.

The rigid cyclopentane core can serve as a template to orient appended functional groups in specific spatial arrangements, which is crucial for their interaction with biological targets such as enzymes and receptors. The ability to synthesize different stereoisomers of this building block further expands the accessible chemical space.

Furthermore, the bifunctional nature of 1-(Aminomethyl)-2-methylcyclopentan-1-ol allows for its incorporation into larger molecular frameworks, such as peptides, polymers, and macrocycles. For example, it could be used as a constrained amino acid mimic in peptidomimetics to induce specific secondary structures. The development of new synthetic methodologies to access and functionalize such cyclopentane-based scaffolds is an active area of research with the potential to yield novel molecules with interesting chemical and biological properties.

Future Research Directions and Emerging Opportunities for 1 Aminomethyl 2 Methylcyclopentan 1 Ol

Integration of Advanced Automation and Artificial Intelligence in 1-(Aminomethyl)-2-methylcyclopentan-1-ol Synthesis

| Parameter | Traditional Manual Synthesis | AI-Driven Automated Synthesis |

| Route Scouting | Weeks to months; literature-based | Hours; AI-predicted optimal pathways |

| Reaction Optimization | 20-30 manual experiments | 100s of automated micro-scale experiments |

| Synthesis Time | 2-3 days per attempt | < 24 hours for full optimization & synthesis |

| Typical Yield | 40-60% | >85% (optimized) |

| Purity | Variable, requires extensive purification | High, with integrated automated purification |

| Human Intervention | Constant | Minimal, for setup and data review |

This integration of AI and automation promises not only to accelerate the synthesis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol but also to generate high-quality, comprehensive datasets that further refine the predictive power of future AI models. eurekalert.org

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems represents a major opportunity for the synthesis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol. Given that the target molecule contains two adjacent stereocenters, a primary research focus will be on stereoselective catalysis to control the relative and absolute stereochemistry.

Future work could explore stereodivergent strategies, where a single set of starting materials can be directed to any possible stereoisomer of the product simply by changing the catalyst. nih.gov For instance, a copper-catalyzed hydroamination of a suitable alkenyl silane (B1218182) precursor could provide catalyst-controlled access to specific diastereomers of the target amino alcohol. nih.gov Other emerging areas include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity and operates under environmentally benign conditions. mdpi.comnumberanalytics.com A transaminase could be engineered to perform the asymmetric amination of 2-methylcyclopentanone (B130040), or a ketoreductase could selectively reduce an aminoketone precursor.

Transition Metal Catalysis : Advances in nickel, palladium, or iridium catalysis could enable novel C-N bond-forming reactions. nih.govmit.edu For example, an iridium-catalyzed direct C-H amination could potentially be developed to install the aminomethyl group onto a 1-methylcyclopentanol (B105226) precursor, representing a highly atom-economical approach. nih.gov

Organocatalysis : Chiral amines or phosphoric acids can be used as metal-free catalysts for asymmetric C-N bond formation, avoiding potential metal contamination in the final product. numberanalytics.com

The following table compares potential catalytic systems for the synthesis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol.

| Catalyst Class | Potential Transformation | Key Advantages | Challenges |

| Transition Metals (e.g., Rh, Ir, Cu) | Asymmetric Hydroamination, C-H Amination | High turnover, broad substrate scope | Cost, potential toxicity, removal from product |

| Biocatalysts (e.g., Enzymes) | Asymmetric Reductive Amination | High stereoselectivity, green conditions (water) | Substrate specificity, operational stability |

| Organocatalysts | Asymmetric Mannich or Michael reactions | Metal-free, readily available | Lower turnover frequency, higher catalyst loading |

By exploring these novel catalytic avenues, more efficient, selective, and sustainable methods for accessing all stereoisomers of 1-(Aminomethyl)-2-methylcyclopentan-1-ol can be realized.

Development of Sustainable Synthetic Routes to Aminocyclopentanols

The pharmaceutical and chemical industries are increasingly focused on adopting sustainable practices and the principles of green chemistry to minimize environmental impact. reachemchemicals.cominstituteofsustainabilitystudies.com Developing sustainable synthetic routes to 1-(Aminomethyl)-2-methylcyclopentan-1-ol and related aminocyclopentanols is a critical future research direction. This involves a holistic approach to the entire synthetic process, from starting materials to final product. acs.orgnih.gov

Key opportunities for developing greener routes include:

Renewable Feedstocks : Investigating pathways that begin from biomass-derived starting materials instead of petroleum-based feedstocks. For instance, cyclopentanone (B42830) derivatives can be synthesized from lignocellulosic biomass, which could serve as a green starting point.

Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. mdpi.cominstituteofsustainabilitystudies.com This also includes substituting toxic reagents, such as moving from traditional azide-based aminations to catalytic methods using ammonia (B1221849) or hydroxylamine (B1172632) derivatives. nih.gov

Process Intensification : Utilizing technologies like continuous flow chemistry, which can improve safety, reduce waste, and enhance energy efficiency compared to traditional batch processing. mdpi.com Flow chemistry allows for better control over reaction parameters and can be more easily automated. news-medical.net

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. instituteofsustainabilitystudies.com Catalytic C-H activation or one-pot tandem reactions are prime examples of atom-economical strategies. rsc.org

A comparison of a hypothetical traditional route versus a future sustainable route is outlined below.

| Green Chemistry Metric | Traditional Route | Sustainable Route |

| Starting Material Source | Petroleum | Biomass-derived |

| Primary Solvent | Dichloromethane, Tetrahydrofuran | Water, Ethanol |

| Key Reagents | Stoichiometric strong bases (e.g., LDA), hazardous aminating agents | Catalytic systems, safer nitrogen sources (e.g., NH3) |

| Energy Consumption | High temperatures, cryogenic conditions | Ambient temperature, flow chemistry |

| Waste Generation (E-Factor) | High (>50 kg waste/kg product) | Low (<10 kg waste/kg product) |

| Process Steps | Multiple steps with isolation | One-pot or tandem reactions |

By focusing on these principles, future syntheses of 1-(Aminomethyl)-2-methylcyclopentan-1-ol can become not only more efficient but also environmentally responsible.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving 1-(Aminomethyl)-2-methylcyclopentan-1-ol

A deep understanding of reaction kinetics and mechanisms is essential for optimization and safe scale-up. Advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions as they occur, without the need for sampling. rsc.orgbruker.com

For the synthesis of 1-(Aminomethyl)-2-methylcyclopentan-1-ol, several in situ methods could be deployed:

FTIR Spectroscopy : Attenuated Total Reflectance (ATR) FTIR probes can be inserted directly into a reaction vessel. stk-online.ch This technique is particularly powerful for monitoring reactions like Grignard additions or reductions. For example, in the synthesis from 2-methylcyclopentanone, FTIR could track the disappearance of the ketone C=O stretch (~1740 cm⁻¹) and the appearance of the O-H stretch of the alcohol product (~3400 cm⁻¹), providing real-time data on conversion and endpoint detection. acs.orgmt.com

NMR Spectroscopy : Flow-NMR spectroscopy allows for the reaction mixture to be continuously circulated from the reactor through an NMR spectrometer. rsc.orgmpg.de This provides highly detailed structural information, enabling the simultaneous tracking of reactants, intermediates, products, and byproducts. nih.gov It is an unparalleled tool for elucidating complex reaction mechanisms and obtaining precise kinetic data. researchgate.net

Raman Spectroscopy : Similar to FTIR, Raman spectroscopy provides vibrational information but is particularly well-suited for non-polar bonds and aqueous systems, making it complementary to FTIR.

The application of these techniques would provide a "molecular video" of the synthesis, enabling rapid optimization and ensuring process safety by detecting stalls or runaway conditions in real-time. stk-online.chhzdr.de

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| FTIR-ATR | Functional group changes, concentration of key species | Real-time monitoring of ketone consumption and alcohol formation; endpoint detection. |

| Flow NMR | Detailed structural information, quantification of all species | Mechanistic studies, kinetic profiling, identification of transient intermediates. |

| Raman | Vibrational modes, particularly for symmetric bonds | Complementary to FTIR, useful in aqueous media or for monitoring C-C bond formation. |

Theoretical Predictions for Undiscovered Reactivity of 1-(Aminomethyl)-2-methylcyclopentan-1-ol

Computational chemistry provides powerful tools to predict the structure, properties, and reactivity of molecules before they are ever synthesized in a lab. walshmedicalmedia.com Using methods like Density Functional Theory (DFT), researchers can model 1-(Aminomethyl)-2-methylcyclopentan-1-ol to uncover its fundamental chemical behavior and guide future experimental work. catalysis.blog

Future theoretical studies could focus on several key areas:

Reactivity Prediction : Computational models can predict the most likely sites of reaction. For example, calculations can determine the pKa values of the amino and hydroxyl groups, predict the bond dissociation energies, and model the transition states for various potential reactions. This could reveal novel, non-intuitive reactivity, such as unexpected ring-opening reactions or intramolecular cyclizations. acs.orgnih.gov

Spectroscopic Prediction : Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). This can aid in the structural confirmation of the synthesized molecule and help assign peaks in complex spectra obtained during in situ monitoring.

Catalyst Interaction : DFT can be used to model how 1-(Aminomethyl)-2-methylcyclopentan-1-ol might act as a chiral ligand, binding to a metal center. researchgate.net This could accelerate the design of new catalysts for asymmetric synthesis where the molecule itself is part of the catalytic system. nih.gov

| Computational Method | Predicted Property/Reactivity | Potential Impact |